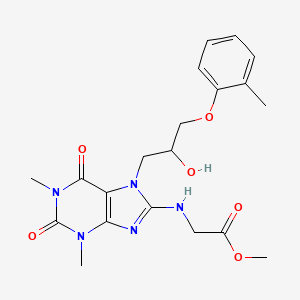
N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of benzamide derivatives, which this compound is a part of, can be achieved through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Scientific Research Applications
1. Histone Deacetylase Inhibition and Anticancer Potential
N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzamide is an isotype-selective histone deacetylase (HDAC) inhibitor, primarily targeting HDACs 1-3 and 11. This compound demonstrates potential as an anticancer drug due to its ability to block cancer cell proliferation and induce histone acetylation, cell cycle arrest, and apoptosis. It has entered clinical trials, highlighting its promising role in cancer therapy (Zhou et al., 2008).
2. Use in Nonaqueous Capillary Electrophoresis
This compound has applications in the analytical field, particularly in nonaqueous capillary electrophoresis. It serves as a reference in the separation and analysis of related substances, such as in the quality control of pharmaceuticals like imatinib mesylate (Ye et al., 2012).
3. Exploration as Anti-Inflammatory and Anti-5-Lipoxygenase Agents
A series of pyrazolopyrimidine derivatives, which include compounds structurally similar to N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzamide, have been synthesized and evaluated for their anti-inflammatory and anti-5-lipoxygenase activities. These compounds exhibit potential in treating inflammatory conditions (Rahmouni et al., 2016).
4. Development of Analogues for Anti-Inflammatory and Analgesic Activities
Synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from similar compounds has shown promising results in the development of new anti-inflammatory and analgesic agents. These compounds selectively inhibit COX enzymes and have shown significant analgesic and anti-inflammatory activities in preliminary studies (Abu‐Hashem et al., 2020).
5. Application in the Synthesis of Radiotracers
Compounds structurally related to N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzamide have been used in the synthesis of radiotracers. These radiotracers are vital in studying the metabolism, mode of action, and environmental behavior of herbicidal ingredients (Yang et al., 2008).
6. Exploration in Tuberculosis Treatment
Derivatives of compounds similar to N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzamide have been synthesized and evaluated for their anti-tubercular activities. These compounds have shown promising activity against Mycobacterium tuberculosis, suggesting potential use in tuberculosis treatment (Nimbalkar et al., 2018).
properties
IUPAC Name |
N-[4-[(2-methyl-6-propoxypyrimidin-4-yl)amino]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2/c1-3-13-27-20-14-19(22-15(2)23-20)24-17-9-11-18(12-10-17)25-21(26)16-7-5-4-6-8-16/h4-12,14H,3,13H2,1-2H3,(H,25,26)(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGMWABUZWUCXPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2966110.png)
![3-(benzo[d][1,3]dioxol-5-yl)-5-(5-methylfuran-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole](/img/structure/B2966112.png)





![6-Amino-1-Boc-1-azaspiro[3.3]heptane](/img/structure/B2966121.png)
![7-(4-(benzylsulfonyl)piperazin-1-yl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2966122.png)
![3-Phenylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B2966123.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)urea](/img/structure/B2966125.png)
![1-(1,3-Benzodioxol-5-yl)-3-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]urea](/img/structure/B2966127.png)
![3-(4-methoxyphenyl)-5-(3-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2966128.png)
![N-(2,4-difluorophenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2966130.png)